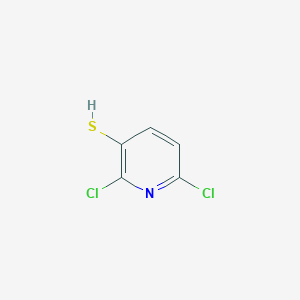

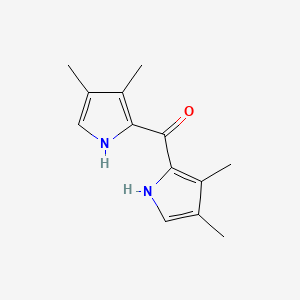

2,6-dichloropyridine-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dichloropyridine is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It is a white solid and is one of six isomers of dichloropyridine . It serves as a precursor to the antibiotic enoxacin .

Synthesis Analysis

The synthesis of 2,6-dichloropyridine involves the direct reaction of pyridine with chlorine . In a study, the oxidation of 2,6-dichloropyridine as a starting material gave a pyridine N-oxide derivative which was subjected to nitration followed by reduction . Another approach involves the use of pentachloropyridine in organic synthesis . Pentachloropyridine is highly reactive toward nucleophilic attack due to its electron-deficient nature, and in principle, all halogen atoms may be displaced by nucleophiles .Molecular Structure Analysis

Conceptual density functional theory (CDFT) has been employed to compare the electrophilic and nucleophilic characters of the given atomic sites in the complete series of dichloropyridines (DCPs) as ambiphilic molecules . In 2,6-dichloropyridine, C5 has the most nucleophilic character .Chemical Reactions Analysis

Depending on the position of chlorines in each isomer, electrophilic or nucleophilic attack may occur at the particular sites . Many factors including the nature of the nucleophile, reaction condition, and solvent can have significant influences in the regiochemistry of the reactions of this heteroaromatic compound .Physical And Chemical Properties Analysis

2,6-Dichloropyridine has a melting point of 83-86°C and a boiling point of 211-212°C . It is stable under normal conditions .安全和危害

未来方向

The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The presence of nitro groups tends to decrease the heat of formation but contributes markedly to the overall energetic performance . Therefore, the future directions of 2,6-dichloropyridine could involve its use in the synthesis of novel insensitive explosives .

作用机制

Target of Action

It’s known that 2,6-dichloropyridine, a closely related compound, serves as a precursor to the antibiotic enoxacin, as well as the drug anpirtoline and the antifungal liranaftate . These drugs target various enzymes and receptors in the body, suggesting that 2,6-Dichloropyridine-3-thiol may have similar targets.

Mode of Action

Chlorinated pyridines are known to be highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that this compound might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

For instance, enoxacin, a drug synthesized from 2,6-Dichloropyridine, inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Result of Action

Based on the known effects of related compounds, it’s plausible that it could have antimicrobial, antifungal, and neurological effects .

Action Environment

Factors such as ph, temperature, and the presence of other chemicals could potentially affect its reactivity and stability .

属性

IUPAC Name |

2,6-dichloropyridine-3-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZAMUQWIVKQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)

![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)

![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)

![2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6600034.png)

![2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid](/img/structure/B6600048.png)

![[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)